molecular formula C17H14ClNO4 B8299564 N-(2-Benzoyl-4-chloro-phenyl)-malonamic acid methyl ester

N-(2-Benzoyl-4-chloro-phenyl)-malonamic acid methyl ester

Cat. No. B8299564
M. Wt: 331.7 g/mol
InChI Key: QTSYWTJTLKQVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199938B2

Procedure details

The title compound was prepared in analogy to example 21 step A from (2-amino-5-chloro-phenyl)-phenyl-methanone and methyl 3-chloro-3-oxopropanoate. Off-white solid. MS (ESI): 330.1 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10].Cl[C:18](=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21]>>[CH3:23][O:22][C:20](=[O:21])[CH2:19][C:18]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=[O:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)NC1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.